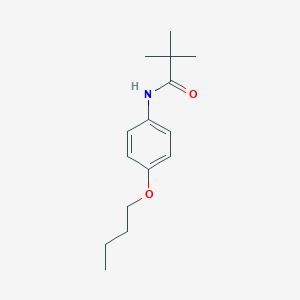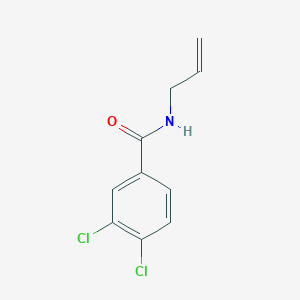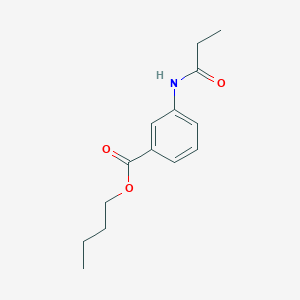
N-(3,5-dimethylphenyl)-2-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-2-propoxybenzamide, also known as DPN, is a chemical compound that has been extensively studied for its potential use in scientific research. DPN is a selective agonist of estrogen receptor beta (ERβ), which plays a vital role in a variety of physiological processes, including cell growth, differentiation, and apoptosis.
科学研究应用
N-(3,5-dimethylphenyl)-2-propoxybenzamide has been widely used in scientific research to investigate the role of estrogen receptor beta in various physiological processes. It has been shown to have anti-inflammatory properties and to protect against oxidative stress. N-(3,5-dimethylphenyl)-2-propoxybenzamide has also been studied for its potential use in treating neurodegenerative diseases and cancer.
作用机制
N-(3,5-dimethylphenyl)-2-propoxybenzamide selectively binds to estrogen receptor beta, which is expressed in a variety of tissues, including the brain, bone, and immune system. The binding of N-(3,5-dimethylphenyl)-2-propoxybenzamide to ERβ results in the activation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways play a critical role in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of reactive oxygen species. N-(3,5-dimethylphenyl)-2-propoxybenzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to improve cognitive function and to protect against neurodegeneration.
实验室实验的优点和局限性
One of the main advantages of using N-(3,5-dimethylphenyl)-2-propoxybenzamide in lab experiments is its selectivity for estrogen receptor beta. This allows researchers to investigate the specific role of ERβ in various physiological processes. However, one limitation of using N-(3,5-dimethylphenyl)-2-propoxybenzamide is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-(3,5-dimethylphenyl)-2-propoxybenzamide has a short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are many potential future directions for the use of N-(3,5-dimethylphenyl)-2-propoxybenzamide in scientific research. One area of interest is the use of N-(3,5-dimethylphenyl)-2-propoxybenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to improve cognitive function and to protect against neurodegeneration in animal models, and further research is needed to investigate its potential use in humans. Additionally, N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to have anti-cancer properties, and further research is needed to investigate its potential use in cancer therapy. Finally, researchers are also investigating the use of N-(3,5-dimethylphenyl)-2-propoxybenzamide in the treatment of inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis.
合成方法
The synthesis of N-(3,5-dimethylphenyl)-2-propoxybenzamide involves the reaction of 3,5-dimethylphenylamine with 2-bromoethanol to form 3,5-dimethylphenyl-2-hydroxyethylamine. This intermediate is then reacted with 2-propoxybenzoyl chloride to form N-(3,5-dimethylphenyl)-2-propoxybenzamide. The purity of the final product can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
属性
产品名称 |
N-(3,5-dimethylphenyl)-2-propoxybenzamide |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
N-(3,5-dimethylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-9-21-17-8-6-5-7-16(17)18(20)19-15-11-13(2)10-14(3)12-15/h5-8,10-12H,4,9H2,1-3H3,(H,19,20) |
InChI 键 |
GIAIYDQPJXOLTR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C)C |
规范 SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



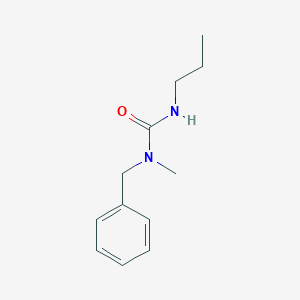
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)

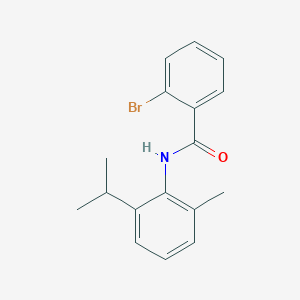
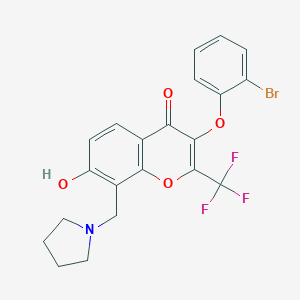
![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)

![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)

![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)
